REACTION_CXSMILES
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[CH3:1][NH:2][C:3]1[N:8]=[C:7]([O:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)[CH:6]=[CH:5][N:4]=1.[N+:17]([O-])([OH:19])=[O:18].C([O-])(O)=O.[Na+]>CC(O)=O.O>[CH3:1][NH:2][C:3]1[N:8]=[C:7]([O:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=2)[CH:6]=[CH:5][N:4]=1 |f:2.3|
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Name
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|
Quantity
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0.2 g
|
Type
|
reactant
|
Smiles
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CNC1=NC=CC(=N1)OC1=CC=C(C=C1)O
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Name
|
|
Quantity
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5 mL
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Type
|
solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
40 mL
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Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Type
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CUSTOM
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Details
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The reaction was stirred for 18 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added dropwise over 1 min to the reaction
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Duration
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1 min
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2
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Type
|
WASH
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Details
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The organic layer was washed with NaHCO3 and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel column chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC=CC(=N1)OC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |